2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide
CAS No.: 302552-55-2
Cat. No.: VC6654473
Molecular Formula: C19H13F7N2O2S2
Molecular Weight: 498.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302552-55-2 |
|---|---|
| Molecular Formula | C19H13F7N2O2S2 |
| Molecular Weight | 498.43 |
| IUPAC Name | N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-11-5-3-4-10(8-11)27-15(29)9-14-16(30)28-12-6-1-2-7-13(12)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30) |
| Standard InChI Key | AVHFARHIJVXTTD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)SC(C(C(F)(F)F)(F)F)(F)F |
Introduction
The compound 2-(3-oxo-3,4-dihydro-2H-benzo[b] thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide is a complex organic molecule that incorporates a benzothiazine core with a perfluoropropylthio substituent. This compound is not explicitly detailed in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
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Chemical Formula: C19H13F7N2O2S2
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Molecular Weight: Approximately 498.4 g/mol, based on similar compounds like 2-(3-oxo-3,4-dihydro-2H-benzo[b] thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide .
Structural Components
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The compound consists of a 3-oxo-3,4-dihydro-2H-benzo[b] thiazin-2-yl moiety linked to an N-(3-((perfluoropropyl)thio)phenyl)acetamide group.
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The benzothiazine ring provides a stable, planar structure, while the perfluoropropylthio group introduces hydrophobic and lipophilic properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzothiazine core and the introduction of the perfluoropropylthio substituent. Common methods might involve the use of commercially available reagents and catalysts to facilitate the coupling reactions.
Biological Activity
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Compounds with similar structures have been explored for their potential biological activities, including anti-inflammatory and anticancer properties .
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The presence of a perfluoropropyl group may enhance the compound's ability to interact with biological targets due to its lipophilic nature.
Research Findings and Data
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